molecular formula C20H18N2O5S2 B2578017 methyl 3-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate CAS No. 1116017-49-2

methyl 3-(3-(N-methylphenylsulfonamido)thiophene-2-carboxamido)benzoate

Cat. No. B2578017
CAS RN: 1116017-49-2
M. Wt: 430.49
InChI Key: FDCNQAHPYRDFSV-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including cyclization reactions . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives, such as the compound , have been extensively studied for their anticancer properties . The presence of the thiophene ring is known to contribute to the bioactivity of these molecules. Researchers have synthesized various thiophene-based compounds to evaluate their effectiveness against different cancer cell lines. The sulfonamide group in the compound can be modified to enhance its interaction with biological targets, potentially leading to the development of new anticancer drugs.

Organic Electronics: Semiconductors

The thiophene moiety is a crucial component in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to undergo polymerization makes it a candidate for creating conductive polymers that are flexible, lightweight, and can be processed at low costs compared to traditional semiconductors.

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are utilized as corrosion inhibitors . The compound can form a protective layer on metals, preventing oxidation and degradation. This application is particularly valuable in industries where metal components are exposed to harsh environments, such as in marine or industrial settings.

Pharmaceutical Development: Anti-inflammatory Drugs

Thiophene derivatives are known to exhibit anti-inflammatory properties . The compound could be used as a scaffold for developing nonsteroidal anti-inflammatory drugs (NSAIDs). By modifying the functional groups, researchers can enhance the compound’s efficacy and reduce side effects, contributing to the development of safer and more effective anti-inflammatory medications.

Biochemistry: Enzyme Inhibition

The structural complexity of thiophene derivatives allows them to interact with various enzymes, acting as inhibitors . This interaction can be exploited in the design of drugs that target specific enzymes related to diseases. For example, the compound could be used to inhibit kinases, which play a role in cancer progression.

Antimicrobial Research: Antibacterial and Antifungal Agents

Thiophene derivatives have shown promising results as antibacterial and antifungal agents . The compound’s ability to interfere with microbial cell wall synthesis or protein function makes it a potential candidate for developing new antimicrobial drugs, especially in the face of rising antibiotic resistance.

Anesthetic Formulations: Dental Anesthetics

Some thiophene derivatives are used in anesthetic formulations, particularly in dental applications . The compound could be explored for its anesthetic properties, potentially leading to the development of new local anesthetics with improved onset and duration of action.

Agrochemical Research: Pesticides

The reactivity of thiophene derivatives also extends to agrochemical applications . The compound could be used as a precursor for synthesizing pesticides that are more environmentally friendly and target-specific. This could help in creating sustainable agricultural practices by reducing the reliance on broad-spectrum pesticides.

Future Directions

The future directions of research on thiophene derivatives are likely to continue to focus on the development of new synthetic methods and the exploration of their potential applications in various fields, including medicinal chemistry, material science, and organic electronics .

properties

IUPAC Name

methyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-22(29(25,26)16-9-4-3-5-10-16)17-11-12-28-18(17)19(23)21-15-8-6-7-14(13-15)20(24)27-2/h3-13H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCNQAHPYRDFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate

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